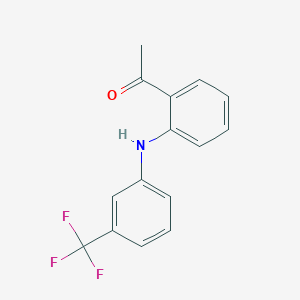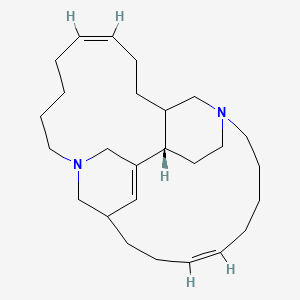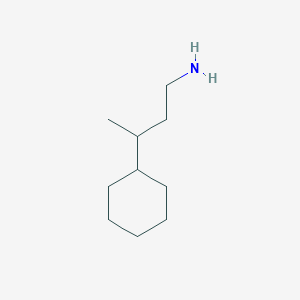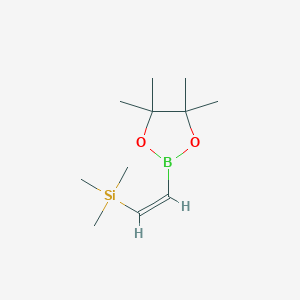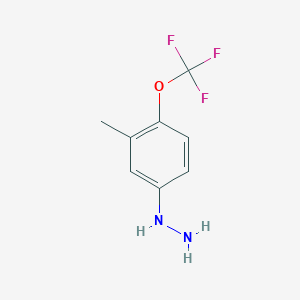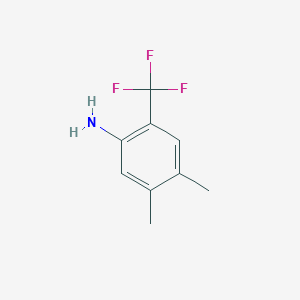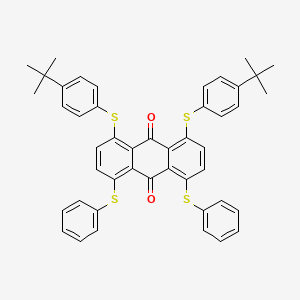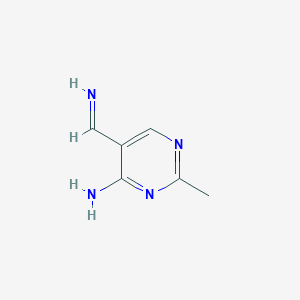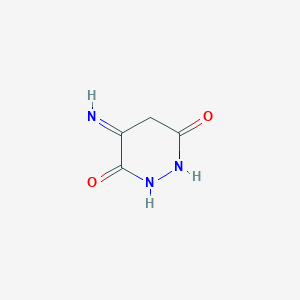
4-Iminotetrahydropyridazine-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iminotetrahydropyridazine-3,6-dione is a heterocyclic compound that features a six-membered ring containing nitrogen atoms and carbonyl groups. This compound is part of the pyridazine family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iminotetrahydropyridazine-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromo-pyridazine-3,6-dione with amines using palladium-catalyzed cross-coupling reactions under microwave irradiation . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Iminotetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
4-Iminotetrahydropyridazine-3,6-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Iminotetrahydropyridazine-3,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. This mechanism is particularly useful in the development of targeted therapies and diagnostic tools.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are used in medicinal chemistry for their biological activity.
Meldrum’s Acid: Another heterocyclic compound with a similar core structure, used in organic synthesis.
Pyrimidine Derivatives: These compounds are structurally related and have applications in pharmaceuticals and agrochemicals.
Uniqueness
4-Iminotetrahydropyridazine-3,6-dione is unique due to its specific reactivity and ability to form stable covalent bonds with biological molecules. This makes it particularly valuable in the development of site-selective modification techniques and targeted therapies.
Eigenschaften
Molekularformel |
C4H5N3O2 |
|---|---|
Molekulargewicht |
127.10 g/mol |
IUPAC-Name |
4-iminodiazinane-3,6-dione |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)6-7-4(2)9/h5H,1H2,(H,6,8)(H,7,9) |
InChI-Schlüssel |
OQCPZEWRQLUCPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=N)C(=O)NNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






